N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a furan ring
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds have been synthesized and evaluated for their anticancer activity against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Biochemical Pathways
It’s known that similar compounds have shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The molecular weight of the compound is 3703527 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This suggests that the compound may have potential anticancer properties.
Action Environment
It’s known that the structure of similar compounds can be influenced by different bridging units such as sulfur, nitrogen, carbonyl, methylene, or amido .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves a multi-step process:
Formation of Benzo[d][1,3]dioxole Derivative: The initial step involves the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Furan-3-ylbenzylamine: The furan-3-ylbenzylamine is synthesized by coupling furan-3-carboxaldehyde with benzylamine using a reductive amination process.
Oxalamide Formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the furan-3-ylbenzylamine in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring of the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methoxybenzyl)oxalamide: Similar structure but with a methoxy group instead of a furan ring.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorobenzyl)oxalamide: Contains a chlorine atom instead of a furan ring.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole and furan moieties, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(20(24)22-16-5-6-17-18(9-16)27-12-26-17)21-10-13-1-3-14(4-2-13)15-7-8-25-11-15/h1-9,11H,10,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXABQMGISBFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.